molecular formula C14H12INO2 B14899629 3-((2-Iodophenoxy)methyl)benzamide

3-((2-Iodophenoxy)methyl)benzamide

Cat. No.: B14899629
M. Wt: 353.15 g/mol
InChI Key: VEFYIXKKVJKXES-UHFFFAOYSA-N
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Description

3-((2-Iodophenoxy)methyl)benzamide is an organic compound with the molecular formula C14H12INO2. It belongs to the class of benzamides, which are known for their wide range of applications in medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of an iodophenoxy group attached to a benzamide core, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 3-((2-Iodophenoxy)methyl)benzamide typically involves the condensation of 2-iodophenol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with methylamine to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

3-((2-Iodophenoxy)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, resulting in the formation of new functionalized derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., thiols, amines). .

Scientific Research Applications

3-((2-Iodophenoxy)methyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-Iodophenoxy)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, benzamide derivatives are known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, these compounds can induce cell death in cancer cells, making them potential candidates for anticancer therapy .

Comparison with Similar Compounds

3-((2-Iodophenoxy)methyl)benzamide can be compared with other benzamide derivatives, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

3-[(2-iodophenoxy)methyl]benzamide

InChI

InChI=1S/C14H12INO2/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8H,9H2,(H2,16,17)

InChI Key

VEFYIXKKVJKXES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)N)I

Origin of Product

United States

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